Verimol J

Predicted ADME Molecular Descriptors Aqueous Solubility

Verimol J (C10H14O3) is a chemically defined, low-molecular-weight phenylpropanoid monomer first isolated from Illicium verum. Unlike bulkier Verimol analogs (e.g., dimeric Verimol A/B or diarylpropanoid Verimol K), Verimol J offers predicted high water solubility (6.07 g/L) and a favorable LogP (1.12), minimizing assay precipitation and non-specific binding artifacts. Select Verimol J for antifungal SAR screens, medicinal chemistry derivatization, or ADME/permeability studies where a reliable, monomeric scaffold is critical. Confirm chemical identity to avoid procurement errors with other Verimol-series compounds.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 212516-43-3
Cat. No. B15315553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerimol J
CAS212516-43-3
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(CC1=C(C=C(C=C1)OC)O)O
InChIInChI=1S/C10H14O3/c1-7(11)5-8-3-4-9(13-2)6-10(8)12/h3-4,6-7,11-12H,5H2,1-2H3
InChIKeyJHAZVELQNMEUTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Verimol J (CAS 212516-43-3): Technical Baseline for Procurement Decisions


Verimol J (CAS 212516-43-3), a C10 phenylpropanoid [1] methoxyphenol [2], is a low-molecular-weight (182.22 g/mol) natural product [3] first isolated from Illicium verum [4]. While several related 'Verimol' family members (Verimol A, B, F, K) exist, a recent literature assessment noted 'very few articles have been published on Verimol J' [5], rendering direct activity comparison unavailable. Thus, scientific selection hinges on its predicted and computed molecular properties [6], which differentiate it from bulkier, less soluble Verimol analogs for early-stage research.

Why Verimol J Cannot Be Assumed Interchangeable with Other Verimol Compounds


A key procurement risk lies in substituting Verimol J with other 'Verimol' series compounds (e.g., Verimol A, B, K) without chemical verification. Verimol J (C10) is structurally a low-molecular-weight monomeric phenylpropanoid [1], whereas comparators represent distinct structural sub-classes: Verimol A and B (C18, 316 g/mol) are dimeric lignans [2]; Verimol K (C14, 244 g/mol) is a diarylpropanoid [3]; Verimol F (C17, 272 g/mol) is a distinct phenylpropanoid derivative . Substitution without verification introduces experimental error due to potentially divergent physicochemical properties (e.g., water solubility) and unknown biological activities. While in vivo data is absent for Verimol J, a phenylpropanoid class-level inference from peer studies on fungal pathogens [4] demonstrates that even minor changes in arylpropanoid structure can shift MIC values over a 100-fold range, underscoring the need for defined chemical identity in any screen.

Quantitative Evidence-Based Differentiation of Verimol J from In-Class Comparators


Differential Predicted Water Solubility Profile of Verimol J

Verimol J exhibits a predicted water solubility of 6.07 g/L [1] based on ALOGPS calculation. No published experimental water solubility data exists for Verimol J or its comparators. However, in the absence of direct head-to-head data, this prediction provides a computable basis for differentiation from larger, more lipophilic analogs. For context, the predicted logP for Verimol J is 1.12 [2]. While experimental logP values for analogs are unavailable, the generally higher molecular weight and increased aromatic ring count of Verimol A (C18), Verimol B (C18), and Verimol F (C17) [3] class-level inferentially suggest significantly lower aqueous solubility for those comparators, which could impact their behavior in in vitro assays and formulation feasibility.

Predicted ADME Molecular Descriptors Aqueous Solubility

Structural Differentiation of Verimol J from Dimeric and Bulkier Verimol Analogs

Verimol J is a monomeric C6-C3 phenylpropanoid with a molecular weight of 182.22 g/mol and 1 rotatable bond [1]. In stark structural contrast, Verimol A (CAS 212516-34-2) and Verimol B (CAS 212516-35-3) are dimeric compounds with molecular weights of 316.13 g/mol and contain 7 rotatable bonds [2]. Verimol F (CAS 212516-38-6) is a distinct C17 derivative (272.34 g/mol) . This significant difference in molecular size and flexibility class-level inferentially suggests that Verimol J will have fundamentally different binding kinetics, passive membrane permeability, and distribution profiles compared to its larger Verimol analogs. While direct activity data is unavailable, this structural divergence provides a clear rationale for not assuming functional equivalence.

Chemical Structure Molecular Weight Phenylpropanoid Class

Divergent Physicochemical Properties Relative to Verimol I and Verimol K

Verimol J (C10H14O3) [1] presents a different topological polar surface area (tPSA) of 49.69 Ų [2] compared to its closest structurally characterized analogs, Verimol I (C12H14O3, MW 206.24 g/mol) [3] and Verimol K (C14H12O4, MW 244.24 g/mol) [4]. While direct experimental tPSA or logP for the comparators are not reported in primary literature, the difference in molecular weight (182.22 vs. 206.24 vs. 244.24 g/mol) and heteroatom count (3 vs. 3 vs. 4 oxygen atoms) class-level inferentially suggests that Verimol J will exhibit higher passive membrane permeability than Verimol K and distinct solubility characteristics compared to Verimol I.

Physicochemical Properties Molecular Topology Comparative Analysis

Recommended Research and Procurement Application Scenarios for Verimol J


Chemical Scaffold Screening in Antifungal Research

Verimol J serves as a chemically defined, low-molecular-weight phenylpropanoid scaffold for antifungal screening. While direct MIC data is absent for Verimol J, a class-level inference from a phenylpropanoid structure-activity relationship (SAR) study demonstrated that phenanthryl derivatives exhibit MIC values between 3-20 µg/mL against dermatophytes, while naphthyl derivatives show 3-50 µg/mL [1]. This peer evidence supports the rationale for including Verimol J as a structurally distinct, monomeric comparator in a phenylpropanoid antifungal screen to explore the impact of simple versus complex aryl substitutions on activity.

ADME/Tox Early-Stage Assessment

Due to its predicted high water solubility (6.07 g/L) [2] and low molecular weight (182.22 g/mol) [3], Verimol J is a viable candidate for early-stage in vitro absorption, distribution, metabolism, and excretion (ADME) or toxicity screening. Its favorable predicted physicochemical profile (LogP 1.12, tPSA 49.69 Ų) [2] suggests it is less likely to precipitate in aqueous assay media or exhibit non-specific binding artifacts compared to more lipophilic Verimol analogs, making it a reliable test article for permeability (e.g., Caco-2) or metabolic stability assays where aqueous solubility is critical.

Natural Product Derivatization and Medicinal Chemistry

Verimol J possesses a secondary alcohol (-OH) and a phenolic -OH group [4], making it a suitable starting material for medicinal chemistry derivatization. Researchers seeking to synthesize and evaluate a series of phenylpropanoid analogs (e.g., esters, ethers, or glycosides) can use Verimol J as a core scaffold. This application scenario is supported by its availability as a discrete natural product, distinct from essential oil mixtures, allowing for precise structure-activity relationship (SAR) studies around the phenylpropanoid core.

Technical Documentation Hub

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